molecular formula C15H16N4OS B4745240 6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4745240
M. Wt: 300.4 g/mol
InChI Key: LPFPUSHHMXYHHF-UHFFFAOYSA-N
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Description

The compound 6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one belongs to the triazolopyrimidinone class, characterized by a fused heterocyclic core. Its structure includes:

  • Ethylsulfanyl group at position 2, contributing to electronic modulation and steric effects.
  • Methyl group at position 5, a common substituent in bioactive triazolopyrimidinones.

This scaffold is widely explored in medicinal chemistry due to its versatility in drug design, including applications in kinase inhibition, antimicrobial agents, and imaging probes .

Properties

IUPAC Name

6-benzyl-2-ethylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-3-21-15-17-14-16-10(2)12(13(20)19(14)18-15)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFPUSHHMXYHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate hydrazine derivatives with ethylsulfanyl-substituted pyrimidines. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents at positions 2, 5, 6, and 5. Below is a comparative analysis based on evidence:

Compound Name Substituents (Position) Molecular Weight Solubility (pH 7.4) Key Features Reference ID
6-Benzyl-2-(ethylsulfanyl)-5-methyl-triazolopyrimidinone 6-Bn, 2-SEt, 5-Me 362.46 Not reported High lipophilicity, potential CNS activity
2-(Benzylsulfanyl)-6-ethyl-5-methyl-triazolopyrimidinone (CAS 898924-43-1) 2-SBn, 6-Et, 5-Me 300.4 41.2 µg/mL Moderate solubility, agrochemical interest
2-Amino-6-(3-chlorobenzyl)-5-ethyl-triazolopyrimidinone (Compound 25) 2-NH2, 6-Cl-Bn, 5-Et 318.78 Not reported Pharmacological evaluation (anticancer)
5-Methyl-2-trifluoromethyl-triazolopyrimidinone (CAS 198953-53-6) 5-Me, 2-CF3 218.14 Not reported Electron-withdrawing group for stability
S1-TP (Electrochemical study) 2-(4-MeOPh), 5-ClMe Not reported Not reported Electroactive, drug metabolism studies
Compound 94 (Plasmodium inhibitors) 2-(Me2NCH2), 5-Me, 7-NH(3-ClPh) ~350 (estimated) Not reported Antimalarial activity (56% yield)
Key Observations:
  • Position 2 Modifications: The ethylsulfanyl group in the target compound offers intermediate steric bulk compared to bulkier benzylsulfanyl (e.g., CAS 898924-43-1) or smaller amino/trifluoromethyl groups. This may influence binding affinity and metabolic stability .
  • Position 6 Benzylation : Benzyl groups enhance lipophilicity, critical for blood-brain barrier penetration, but may reduce solubility (e.g., CAS 898924-43-1: 41.2 µg/mL) .
  • Position 5 Methylation : A conserved feature across many derivatives, likely stabilizing the core structure and modulating electronic effects .

Pharmacological and Functional Comparisons

  • Anticancer Potential: Compound 25 (2-amino, 6-Cl-Bn) demonstrated moderate activity in preclinical models, suggesting that electron-donating groups at position 2 may enhance bioactivity .
  • Antimalarial Activity: Compound 94 (2-(dimethylaminomethyl)) exhibited potent Plasmodium inhibition, highlighting the role of aminoalkyl substituents in targeting parasitic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
6-benzyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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